Ethyl 3-chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate
Description
Ethyl 3-chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate is a substituted benzoate ester characterized by a complex substitution pattern on its aromatic ring. The molecule features:
- A chloro group at the 3-position.
- An ethoxy group at the 5-position.
- A 3-fluorobenzyloxy group at the 4-position.
- An ethyl ester moiety.
Properties
Molecular Formula |
C18H18ClFO4 |
|---|---|
Molecular Weight |
352.8 g/mol |
IUPAC Name |
ethyl 3-chloro-5-ethoxy-4-[(3-fluorophenyl)methoxy]benzoate |
InChI |
InChI=1S/C18H18ClFO4/c1-3-22-16-10-13(18(21)23-4-2)9-15(19)17(16)24-11-12-6-5-7-14(20)8-12/h5-10H,3-4,11H2,1-2H3 |
InChI Key |
GSIGMAADRAOETD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)OCC)Cl)OCC2=CC(=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate typically involves the reaction of 3-chloro-5-ethoxy-4-hydroxybenzoic acid with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring proper control of reaction conditions to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and reduction: The ethoxy and fluorobenzyl groups can be modified under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products Formed
Nucleophilic substitution: Products with different substituents replacing the chlorine atom.
Oxidation: Products with oxidized functional groups.
Reduction: Products with reduced functional groups.
Scientific Research Applications
Ethyl 3-chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Potential use in the development of fluorinated pharmaceuticals.
Medicine: Research into its potential as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate is not well-documented. its reactivity can be attributed to the presence of functional groups like the chloro, ethoxy, and fluorobenzyl groups, which can participate in various chemical reactions.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Halogen Placement : The target compound’s 3-chloro and 3-fluorobenzyloxy groups contrast with Ethyl 3-chloro-5-fluorobenzoylformate (), where halogens are directly on the ring. The latter’s simpler structure may enhance volatility but reduce steric hindrance .
- Ester Flexibility : Methyl () and triisopropylsilyl esters () alter solubility and metabolic stability compared to ethyl esters. For example, silyl esters () are often used to protect carboxylic acids in drug synthesis .
- Bioactivity Drivers: Nitro (lactofen, ) and cyanovinylamino () groups are linked to herbicidal and antiviral activities, respectively. The target compound’s 3-fluorobenzyloxy group may similarly enhance binding to biological targets .
Physicochemical Properties
- Melting Points : Complex derivatives like the triisopropylsilyl compound () exhibit higher melting points (107–109°C) due to rigid substituents, whereas simpler esters (e.g., lactofen) are liquids .
- Solubility : Ethoxy and benzyloxy groups (target compound) likely increase lipophilicity compared to nitro-containing analogues (), impacting formulation strategies .
Biological Activity
Ethyl 3-chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHClF O
- CAS Number : 1706442-91-2
- Molecular Weight : Approximately 364.81 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that the compound may function as an inhibitor of certain enzymes or receptors involved in various signaling pathways.
Inhibition Studies
- Enzyme Inhibition : Preliminary studies have shown that this compound can inhibit the activity of enzymes related to inflammatory pathways. For instance, it has been tested against cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins involved in inflammation.
- Cellular Assays : In vitro assays demonstrated that this compound significantly reduces cell proliferation in cancer cell lines, suggesting potential anticancer properties.
Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers investigated the effects of this compound on various cancer cell lines, including breast and lung cancer cells. The results indicated:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Induction of apoptosis via the mitochondrial pathway |
| A549 (Lung) | 12.7 | Inhibition of cell cycle progression |
These findings suggest that the compound may induce apoptosis and inhibit proliferation in cancer cells, highlighting its potential as an anticancer agent.
Study 2: Anti-inflammatory Effects
Another study explored the anti-inflammatory properties of this compound using lipopolysaccharide (LPS)-stimulated macrophages. The results showed a significant reduction in pro-inflammatory cytokines:
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF- | 250 | 85 |
| IL-6 | 300 | 90 |
This study supports the compound's role in modulating inflammatory responses.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Initial studies suggest:
- Absorption : The compound exhibits good oral bioavailability.
- Distribution : It has a moderate volume of distribution, indicating tissue penetration.
- Metabolism : Primarily metabolized by liver enzymes, with potential for drug-drug interactions.
- Excretion : Excreted mainly through urine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
